molecular formula C15H16O B080734 p-Phenethylanisole CAS No. 14310-21-5

p-Phenethylanisole

Cat. No.: B080734
CAS No.: 14310-21-5
M. Wt: 212.29 g/mol
InChI Key: AFPZIAQJQAQDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Phenethylanisole is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenylethane structure

Scientific Research Applications

p-Phenethylanisole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Phenethylanisole can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of anisole (4-methoxyphenyl) with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: p-Phenethylanisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings, using reagents like halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 1-(4-methoxyphenyl)-2-phenylethanol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action of p-Phenethylanisole involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-2-phenylethanol: A similar compound with an additional hydroxyl group, which may exhibit different chemical and biological properties.

    4-Methoxyphenyl-1H-indole: Another related compound with a different core structure, used in various chemical and biological studies.

Uniqueness: p-Phenethylanisole is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its methoxy group and phenylethane backbone make it a versatile compound for various synthetic and research purposes.

Properties

CAS No.

14310-21-5

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-methoxy-4-(2-phenylethyl)benzene

InChI

InChI=1S/C15H16O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3

InChI Key

AFPZIAQJQAQDAQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)CCC2=CC=CC=C2

14310-21-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Phenethylanisole
Reactant of Route 2
Reactant of Route 2
p-Phenethylanisole
Reactant of Route 3
Reactant of Route 3
p-Phenethylanisole
Reactant of Route 4
p-Phenethylanisole
Reactant of Route 5
Reactant of Route 5
p-Phenethylanisole
Reactant of Route 6
p-Phenethylanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.